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Bis(2-bromophenoxy)methane

Cat. No.: B13710776
M. Wt: 358.02 g/mol
InChI Key: ADXDYWOSRPBYLJ-UHFFFAOYSA-N
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Description

Historical Development and Initial Discoveries Pertaining to Aryl-Bridged Methane (B114726) Ethers

A significant breakthrough came with the advent of Ullmann-type coupling reactions in the early 20th century, which allowed for the formation of carbon-oxygen bonds between aryl groups, typically using a copper catalyst. These early developments laid the groundwork for the synthesis of more complex molecules containing the diphenyl ether moiety.

The synthesis of compounds structurally related to bis(2-bromophenoxy)methane, such as other halogenated diphenylmethane (B89790) derivatives, has been reported in various contexts. For instance, the synthesis of bis(4-bromo-2,5-dialkoxyphenyl)methane has been explored, highlighting the ongoing interest in this class of compounds. epa.govsioc-journal.cn The methods used for creating such molecules often involve the reaction of a substituted phenol (B47542) with a suitable methylene-bridging agent. The study of related compounds, such as bis(2-hydroxyphenyl)methane and its derivatives, further underscores the long-standing interest in molecules containing a methylene-bridged diaryl structure. sigmaaldrich.comchemicalbook.com

Structural Features and Classification within Organic Chemistry Frameworks

This compound is an organic compound that can be classified based on its functional groups. It is both an ether and an aryl halide . The core structure consists of a central methylene (B1212753) group (-CH₂-) bridging two 2-bromophenoxy groups. Each 2-bromophenoxy group is composed of a benzene (B151609) ring substituted with a bromine atom at the ortho position relative to the ether linkage.

The molecule's geometry is characterized by the tetrahedral carbon of the methylene bridge and the planar nature of the two aromatic rings. Due to steric hindrance between the two bulky 2-bromophenoxy groups, the molecule is not planar. The two aromatic rings are twisted with respect to each other. This non-planar conformation is a common feature in diarylmethane derivatives. nih.gov

The presence of bromine atoms, which are electronegative and good leaving groups under certain reaction conditions, and the ether linkages, which can be cleaved under harsh acidic conditions, are key reactive sites in the molecule. The aromatic rings themselves can undergo electrophilic substitution, although the presence of the deactivating bromo and alkoxy groups will influence the position and rate of such reactions.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀Br₂O₂
Molecular Weight 358.02 g/mol
IUPAC Name 1-bromo-2-[(2-bromophenoxy)methoxy]benzene
SMILES C1=CC=C(C(=C1)Br)OCC2=CC=CC=C2Br
InChI Key OGEXUCLLAXQKHE-UHFFFAOYSA-N

Significance and Research Rationale for this compound Studies

The significance of this compound in chemical research primarily stems from its role as a potential building block or intermediate in the synthesis of more complex molecules. The presence of two bromine atoms offers synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of larger, more elaborate molecular architectures.

Research into analogous brominated diarylmethane derivatives has highlighted their utility. For example, 2,2''-Methylenebis(4-bromophenol) has been investigated for its potential antimicrobial activity. chemicalbook.com While this is a different molecule, it demonstrates the interest in brominated diarylmethane scaffolds in medicinal chemistry. Furthermore, the synthesis of bis(4-bromo-2,5-dialkoxyphenyl)methane has been reported as a step towards the creation of pillar sioc-journal.cnarenes, which are a class of macrocyclic compounds with applications in supramolecular chemistry and materials science. epa.govsioc-journal.cn

The study of this compound and its isomers can also contribute to a fundamental understanding of structure-property relationships in diarylmethane derivatives. The position of the bromine atoms can influence the molecule's conformational preferences, electronic properties, and reactivity, providing valuable data for computational and experimental studies in physical organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2O2 B13710776 Bis(2-bromophenoxy)methane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenoxy)methoxy]benzene

InChI

InChI=1S/C13H10Br2O2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2

InChI Key

ADXDYWOSRPBYLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCOC2=CC=CC=C2Br)Br

Origin of Product

United States

Synthetic Methodologies and Routes to Bis 2 Bromophenoxy Methane

Classical Ether Synthesis Approaches for Related Diaryl Ethers

Traditional methods for forming ether bonds, particularly diaryl ethers, have been well-established for over a century and provide a fundamental basis for the synthesis of complex molecules like Bis(2-bromophenoxy)methane.

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide. wikipedia.org

For the synthesis of this compound, this method would be adapted to involve the reaction of two equivalents of a 2-bromophenoxide salt with one equivalent of a methylene (B1212753) dihalide, such as diiodomethane or dibromomethane (B42720). The initial step is the deprotonation of the 2-bromophenol (B46759) starting material using a suitable base to form the nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are often used for unactivated alcohols, weaker bases are typically sufficient for the more acidic phenols. jk-sci.com

The reaction is governed by the principles of SN2 reactions, favoring primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comjk-sci.com Methylene dihalides are ideal substrates in this regard. The choice of solvent is also critical, with polar aprotic solvents being preferred to solvate the cation of the phenoxide salt without inhibiting the nucleophilicity of the oxygen anion.

ParameterTypical Reagents/ConditionsRationale
Phenol (B47542) Derivative 2-BromophenolThe core aromatic building block.
Base K₂CO₃, Cs₂CO₃, NaOH, KOHDeprotonates the acidic phenol to form the reactive phenoxide nucleophile. jk-sci.com
Methylene Source CH₂I₂, CH₂Br₂, CH₂Cl₂Acts as the electrophile, providing the one-carbon bridge between the two phenoxy groups.
Solvent Acetonitrile (B52724), DMF, DMSOPolar aprotic solvents that facilitate the SN2 mechanism. jk-sci.com
Temperature Room Temperature to RefluxDependent on the reactivity of the specific substrates and chosen solvent.

The Ullmann condensation, first reported in 1905, is a classical method for synthesizing diaryl ethers, particularly those that are difficult to form via the Williamson synthesis due to the low reactivity of aryl halides in SN2 reactions. oregonstate.edubeilstein-journals.org The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, historically requiring high temperatures (often around 200 °C) and stoichiometric amounts of copper. beilstein-journals.org

Modern advancements have significantly improved the Ullmann-type synthesis, allowing it to proceed under milder conditions. These improvements stem from the use of catalytic amounts of copper(I) salts, such as CuI or Cu₂O, in combination with accelerating ligands. organic-chemistry.org These ligands, which include N,O- and N,N-chelating compounds like N,N-dimethylglycine, salicylaldoxime, and dimethylglyoxime, enhance the efficacy of the copper catalyst, permitting reactions at lower temperatures (90–110 °C). beilstein-journals.orgorganic-chemistry.org For the synthesis of this compound, this would involve a copper-catalyzed reaction between two equivalents of 2-bromophenol and a methylene dihalide.

FeatureClassical Ullmann ConditionsModern Ullmann-Type Conditions
Copper Source Stoichiometric Copper powderCatalytic CuI, Cu₂O (5-10 mol%) beilstein-journals.orgorganic-chemistry.org
Temperature High (≈200 °C) beilstein-journals.orgMild (90-110 °C) beilstein-journals.org
Additives NoneN,N- or N,O-chelating ligands (e.g., N,N-dimethylglycine) organic-chemistry.orgorganic-chemistry.org
Base K₂CO₃Cs₂CO₃ organic-chemistry.org
Substrate Scope LimitedBroader, tolerates more functional groups.

Novel and Green Chemistry Synthetic Strategies

In response to the growing demand for environmentally friendly chemical processes, novel synthetic strategies are being developed that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Ruthenium catalysts have shown significant potential in facilitating a variety of organic transformations. For instance, ruthenium(III) chloride hydrate (RuCl₃·3H₂O) has been proven to be an effective catalyst for the synthesis of bis(indolyl)methanes from the reaction of indoles with aldehydes. nih.gov This reaction proceeds under mild, room temperature conditions. nih.gov The proposed mechanism involves the activation of the aldehyde's carbonyl group by the Lewis acidic ruthenium catalyst, which is then attacked by the electron-rich indole in an electrophilic substitution reaction. A subsequent dehydration and a second attack by another indole molecule yields the final product. nih.gov

Drawing a parallel, a similar ruthenium-catalyzed strategy could be envisioned for the synthesis of this compound. This would likely involve the reaction of 2-bromophenol with formaldehyde or a formaldehyde equivalent (such as paraformaldehyde) as the methylene bridge source. The RuCl₃·3H₂O would serve to activate the formaldehyde, facilitating the electrophilic attack by the phenol rings.

ParameterReaction Conditions for Bis(indolyl)methane Synthesis nih.gov
Catalyst RuCl₃·3H₂O
Reactants Indole, Aldehyde
Solvent Benzene (B151609)
Temperature Room Temperature
Yield Moderate to Excellent

This catalytic approach offers the advantage of mild reaction conditions and high efficiency, aligning with the principles of modern synthetic chemistry.

Sustainable or "green" chemistry aims to reduce the environmental impact of chemical processes. Key strategies include the elimination of volatile organic solvents and the use of alternative reaction media.

Solvent-Free Reactions: The synthesis of diaryl ethers can be performed under solvent-free conditions, often accelerated by microwave irradiation. researcher.life This technique offers advantages such as rapid reaction times (minutes instead of hours), operational simplicity, and cleaner reaction profiles. researcher.liferesearchgate.net For example, the reaction of phenols with aryl halides can be achieved using a solid base like potassium fluoride (B91410) on alumina (KF/Alumina) without any solvent, providing the product after simple filtration. researchgate.net

Deep Eutectic Solvents (DESs): DESs are emerging as a new class of green solvents. nih.gov They are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea or glycerol), which form a eutectic mixture with a melting point much lower than the individual components. nih.govwikipedia.org These solvents are attractive because they are often biodegradable, non-toxic, non-flammable, and easy to prepare. nih.govresearchgate.net DESs can act as both the solvent and catalyst in some reactions, and their use in ether synthesis is an area of active research to replace conventional volatile organic compounds. nih.govchemistryforsustainability.org

Green MethodologyDescriptionPotential Application for this compound Synthesis
Microwave-Assisted, Solvent-Free Neat reactants are exposed to microwave irradiation, often with a solid-supported base. researcher.lifeRapid, solventless Williamson-type reaction of 2-bromophenol and a methylene dihalide.
Deep Eutectic Solvents (DESs) Use of a biodegradable, non-volatile liquid mixture (e.g., Choline Chloride/Urea) as the reaction medium. wikipedia.orgReplacing traditional solvents like DMF or acetonitrile in Williamson or Ullmann-type syntheses.

Optimization of Reaction Conditions, Selectivity, and Yields

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing waste and cost. This involves the systematic variation of several key reaction parameters to find the ideal balance between reaction rate, conversion of starting materials, and selectivity for the desired product. scielo.br

A primary challenge in synthesizing a "bis" compound is controlling the stoichiometry to favor the formation of the 2:1 adduct (this compound) over the 1:1 intermediate. Careful control over the molar ratio of 2-bromophenol to the methylene dihalide is essential.

Selectivity is also a key concern. In Williamson-type syntheses, potential side reactions include E2 elimination, although this is minimized by using a primary halide like a dihalomethane. jk-sci.com C-alkylation of the phenoxide is another possible, though typically minor, side reaction. jk-sci.com For catalyst-mediated reactions, the choice of ligand, base, and solvent can dramatically influence reaction efficiency and prevent catalyst deactivation. scielo.br The optimization process is a multi-parameter problem, where factors are often interdependent.

ParameterVariables for OptimizationImpact on Yield and Selectivity
Reactants Molar ratio of 2-bromophenol to methylene source.Crucial for maximizing the formation of the desired bis-adduct and minimizing mono-substituted byproducts.
Catalyst/Base Type (e.g., CuI vs Cu₂O; K₂CO₃ vs Cs₂CO₃), concentration/loading.Affects reaction rate and efficiency. Cs₂CO₃ is often more effective in Ullmann couplings. organic-chemistry.org
Ligand (for Ullmann) Structure and concentration.Can dramatically accelerate the reaction, allowing for lower temperatures and catalyst loadings. organic-chemistry.org
Solvent Polarity, aprotic vs. protic (e.g., Acetonitrile, DMF, DES).Influences solubility of reactants and intermediates, and the rate of SN2 or catalytic steps. scielo.br
Temperature Ambient, heated, or reflux conditions.Higher temperatures increase reaction rates but can also lead to decomposition or side reactions. scielo.br
Reaction Time Minutes to hours.Must be sufficient for complete conversion but not so long as to cause product degradation. scielo.br
Energy Input Conventional heating vs. Microwave irradiation.Microwaves can significantly reduce reaction times and sometimes improve yields. researcher.life

Reactivity and Mechanistic Investigations of Bis 2 Bromophenoxy Methane

Reactivity of the Bromine Substituents on the Phenyl Rings

The bromine atoms on the phenyl rings of bis(2-bromophenoxy)methane are key sites for various chemical reactions, enabling the synthesis of more complex molecules. These reactions primarily involve nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and halogen-metal exchange.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.orgopenstax.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

While SNAr reactions are common for aryl halides activated by strongly electron-withdrawing groups like nitro groups, the bromine atoms in this compound are less reactive towards nucleophilic attack under standard conditions due to the lack of significant activation. libretexts.orgopenstax.org However, under forcing conditions or with very strong nucleophiles, substitution may be possible. The reactivity can be enhanced by increasing the number of electron-withdrawing groups on the aryl halide. iscnagpur.ac.in The use of aqueous media with surfactants like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions under milder conditions. d-nb.info

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its two bromine atoms, is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. tcichemicals.com this compound can react with arylboronic acids in the presence of a palladium catalyst and a base to form biaryl structures. tcichemicals.comresearchgate.net The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order Ar-I > Ar-Br > Ar-Cl. tcichemicals.com The reaction is tolerant of a wide range of functional groups. tcichemicals.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction of this compound with terminal alkynes would yield alkyne-substituted diarylmethanes. The reactivity of the halide is a key factor, with aryl iodides reacting at room temperature, while aryl bromides often require heating. wikipedia.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.netlibretexts.org The reaction of this compound with various alkenes would lead to the formation of substituted diarylmethanes with new carbon-carbon double bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the olefin and β-hydride elimination. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Key Features
Suzuki-Miyaura Arylboronic acids Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base Forms biaryl structures. Tolerant of various functional groups. tcichemicals.comresearchgate.net
Sonogashira Terminal alkynes Pd catalyst, Cu(I) co-catalyst, Amine base Forms aryl-alkyne bonds. Aryl bromides may require heating. wikipedia.orgorganic-chemistry.org
Heck Alkenes Pd catalyst (e.g., Pd(OAc)₂), Base Forms new C=C bonds. Involves oxidative addition and migratory insertion steps. researchgate.netlibretexts.org

Halogen-Metal Exchange Reactions and Organometallic Precursors

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, used to prepare organometallic reagents from organic halides. uni-muenchen.deresearchgate.net Treating this compound with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium), can lead to the exchange of one or both bromine atoms for a metal, typically lithium. researchgate.net This generates a new organometallic species that can then be reacted with various electrophiles to introduce a wide range of functional groups.

The resulting organolithium or organomagnesium (Grignard) reagents are valuable precursors in organic synthesis. For instance, the formation of a bis-organomagnesium reagent from bis(2-bromophenyl)methane (B12829368) has been utilized in the synthesis of spirocyclic aminoboranes. unamur.be These organometallic intermediates are crucial for constructing complex molecular architectures. nih.gov

Reactivity of the Methylene (B1212753) Bridge (-CH₂-)

The methylene bridge in this compound, while generally stable, can participate in certain chemical transformations, including oxidation, reduction, and cleavage of the adjacent ether linkages.

Oxidative and Reductive Transformations

The methylene group can be a site for oxidation or reduction, although these reactions are less common than those involving the bromine substituents. Oxidation of the methylene bridge could potentially lead to the formation of a ketone, bis(2-bromophenyl)methanone. Conversely, reductive processes could, in principle, cleave the C-O bonds, although this is more directly addressed as ether cleavage. A study on the synthesis of a phosphine (B1218219) ligand involved the reduction of 1,1-bis(2-bromophenyl)ethan-1-ol, a related structure with a substituted methylene bridge, using red phosphorus and hydroiodic acid to generate the corresponding ethane (B1197151) derivative. rsc.orgrsc.org

Cleavage Mechanisms of the Ether Linkages

The ether linkages in this compound are generally stable but can be cleaved under specific conditions. wikipedia.org Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Strong acids like boron tribromide (BBr₃) are commonly used for the cleavage of aryl ethers to yield phenols. researchgate.netlsuhsc.edu The mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.org For aryl ethers, the reaction often involves protonation of the ether oxygen followed by nucleophilic attack on the alkyl carbon or the formation of a carbocation if a stable one can be formed. wikipedia.org In the case of this compound, cleavage would result in the formation of 2-bromophenol (B46759) and other products derived from the methylene unit.

Studies on the thermal decomposition of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane, show that cleavage of the C-O bond is a primary degradation pathway, initiated by a 1,3-hydrogen shift. researchgate.net

Electrophilic Aromatic Substitution on the Phenoxy Rings

The phenoxy rings of this compound are subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.org The reactivity and regioselectivity of these reactions are governed by the electronic and steric effects of the substituents present on the aromatic rings: the bromo group and the ether linkage.

The bromine atom is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). Conversely, the oxygen atom of the ether linkage is an activating group, donating electron density to the ring through resonance. It is an ortho, para-director. In this compound, the bromine atom is located at the C2 position. The ether oxygen directs incoming electrophiles to the positions ortho and para to it (C2 and C4, and C6 respectively). Since the C2 position is already occupied by the bromine atom, the primary sites for electrophilic attack are the C4 (para) and C6 (ortho) positions.

The interplay between the deactivating bromo group and the activating ether group, along with steric hindrance, determines the ultimate substitution pattern. The bromine at the C2 position exerts steric hindrance, which may disfavor substitution at the adjacent C6 position. Therefore, electrophilic substitution is generally expected to occur preferentially at the C4 position, which is electronically activated by the ether oxygen and less sterically hindered.

Studies on analogous compounds provide insight into these reactions. For instance, the synthesis of bis(4-bromo-2,5-dimethoxyphenyl)methane involves the bromination of a dimethoxy-substituted diarylmethane using N-bromosuccinimide (NBS) in acetone. sioc-journal.cn This reaction proceeds with high selectivity, demonstrating that the alkoxy groups direct the incoming electrophile. sioc-journal.cn Similarly, nitration of bis(2,5-dimethoxyphenyl)methane with nitric acid yields bis(4-nitro-2,5-dimethoxyphenyl)methane, with the nitro group entering at the position para to one of the methoxy (B1213986) groups and ortho to the other. sioc-journal.cn

These examples with alkoxy-substituted analogs highlight the powerful directing effect of the oxygen substituent, which typically overrides the deactivating effect of a halogen.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Bis(phenoxy)methane Analogs

Starting MaterialReagentProductPosition of SubstitutionReference
Bis(2,5-dimethoxyphenyl)methaneN-Bromosuccinimide (NBS)Bis(4-bromo-2,5-dimethoxyphenyl)methaneC4 (para to one OMe, ortho to the other) sioc-journal.cn
Bis(2,5-dimethoxyphenyl)methaneNitric AcidBis(4-nitro-2,5-dimethoxyphenyl)methaneC4 (para to one OMe, ortho to the other) sioc-journal.cn

Radical Reactions Involving this compound and its Analogs

Radical reactions offer alternative pathways for the functionalization of this compound and its analogs, distinct from ionic electrophilic or nucleophilic substitutions. These reactions involve intermediates with unpaired electrons, known as free radicals. bbhegdecollege.com

A common radical reaction involving bromo-aromatic compounds is initiated by homolytic cleavage of a bond, often promoted by heat or a radical initiator. For instance, the bromination of diarylmethane compounds can proceed through a radical mechanism. The synthesis of bis(2-chlorophenyl)-bromomethane (B188799) is achieved by reacting bis(2-chlorophenyl)methane with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction selectively targets the benzylic position (the -CH2- bridge) rather than the aromatic ring, generating a benzylic radical intermediate. While this example involves substitution on the methane (B114726) bridge, it illustrates the utility of radical conditions for modifying such diaryl systems.

The bromine atoms on the phenoxy rings of this compound can also participate in radical reactions. Aryl bromides are common precursors in metal-catalyzed cross-coupling reactions, some of which can proceed through radical pathways or involve radical intermediates. While many of these reactions, like Suzuki-Miyaura and Buchwald-Hartwig couplings, are often described by catalytic cycles involving oxidative addition and reductive elimination, single-electron transfer (SET) mechanisms can initiate radical processes.

Furthermore, analogs of this compound are used in the synthesis of complex molecules and materials through reactions that may involve radical steps. For example, tetrakis(4-bromophenyl)methane (B171993) is used as a monomer for the synthesis of porous aromatic frameworks (PAFs). rsc.org The synthesis of these frameworks involves a nickel-catalyzed coupling reaction that proceeds via the formation of radical species. rsc.orgnih.gov

Table 2: Examples of Reactions with Radical Involvement for Diarylmethane Analogs

ReactantReagentsProduct TypeReaction TypeReference
Bis(2-chlorophenyl)methaneN-Bromosuccinimide, Benzoyl PeroxideBis(2-chlorophenyl)-bromomethaneRadical Bromination at Benzylic Position
Tetrakis(4-bromophenyl)methaneNiBr2, 2,2′-bipyridine, Activated ZincPorous Aromatic FrameworkNickel-Catalyzed Coupling/Polymerization rsc.org
Indole, BenzaldehydeElectrochemical OxidationBis(indolyl)methaneAnodic Oxidation to Radical Cation nih.gov

Reaction Kinetics and Thermodynamic Considerations of Transformation Pathways

The transformation of this compound through various reaction pathways is governed by the principles of chemical kinetics and thermodynamics. Thermodynamics dictates the relative stability of reactants and products and the position of chemical equilibrium, while kinetics describes the rate at which the reaction proceeds toward that equilibrium.

Thermodynamic Considerations: The stability of this compound is influenced by its molecular structure. The C-Br bonds are strong, contributing to the thermal stability of the molecule. However, the presence of the ether linkages and the aromatic rings provides sites for potential reactions. In any transformation, the change in Gibbs free energy (ΔG) determines the spontaneity of the process. For a reaction to be thermodynamically favorable, the products must be more stable (have a lower Gibbs free energy) than the reactants. mdpi.com

Kinetic Considerations: Reaction kinetics are concerned with the reaction rate and the factors that influence it, such as temperature, concentration, and the presence of a catalyst. The rate of a chemical reaction is determined by the height of the activation energy barrier (Ea)—the energy required to reach the transition state.

In electrophilic aromatic substitution on this compound, the activation energy is influenced by the electronic nature of the substituted rings. The electron-withdrawing bromine atoms increase the activation energy for electrophilic attack, slowing the reaction down compared to unsubstituted benzene. Conversely, the electron-donating ether groups lower the activation energy, particularly for attack at the ortho and para positions. The net effect on the reaction rate is a combination of these opposing influences. Kinetic studies of related reactions, such as monitoring reaction progress over time, can reveal the order of the reaction and the rate constant. acs.org For instance, kinetic analysis of catalytic cycles can help determine the rate-limiting step and elucidate the role of promoters or additives in accelerating the reaction. acs.org

Kinetic versus thermodynamic control is another important consideration. In some reactions, two or more products can be formed. The product that forms fastest (the kinetic product) may not be the most stable product (the thermodynamic product). The reaction conditions, such as temperature and reaction time, can often be adjusted to favor one product over the other. For example, a reaction might yield a kinetic product at low temperatures, while higher temperatures could provide enough energy to overcome a larger activation barrier to form a more stable thermodynamic product.

Derivatization and Functionalization Strategies of Bis 2 Bromophenoxy Methane

Modification of Bromine Substituents for Advanced Synthons

The bromine substituents on the aromatic rings of bis(2-bromophenoxy)methane are key functional handles for a variety of chemical transformations, particularly for the generation of advanced synthons through cross-coupling and lithiation reactions. These synthons are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

One of the most powerful applications of the bromine atoms is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively, enabling the synthesis of complex biaryl structures. For instance, bis(2-bromophenyl)methane (B12829368), a structurally related compound, is utilized as a precursor for ligands for transition metal catalysts, which are crucial in asymmetric synthesis. researchgate.net

Lithiation of the carbon-bromine bond is another effective strategy to generate versatile synthons. Treatment of bis(2-bromophenyl)methane with strong bases like n-butyllithium (nBuLi) results in a double lithiation, creating a highly reactive dianionic intermediate. acs.org This intermediate can then be reacted with various electrophiles to introduce new functional groups. For example, reaction with di-iso-propylphosphinous chloride (iPr₂PCl) after lithiation yields a bis(phosphine) ligand, a key component in catalysis. acs.org

The Grignard reaction offers another route to functionalize the bromine positions. By reacting bis(2-bromophenyl)methane with magnesium, a di-Grignard reagent can be formed. vulcanchem.com This organomagnesium compound can then be used in reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce diverse functionalities. sigmaaldrich.comgoogle.com

These transformations of the bromine substituents provide access to a wide array of advanced synthons, which are pivotal for the construction of complex molecular architectures and materials with tailored properties.

Table 1: Examples of Advanced Synthons from this compound Analogs

Starting Material AnalogueReagentsResulting SynthonPotential ApplicationReference
Bis(2-bromophenyl)methane1. nBuLi2. iPr₂PClBis[2-(di-iso-propylphosphino)phenyl]methaneLigand for catalysis acs.org
Bis(2-bromophenyl)methanone1. MeLi2. Red-P, HI1,1-Bis(2-bromophenyl)ethanePrecursor for phosphine (B1218219) ligands acs.org
Bis(2-bromophenyl)methaneMgBis(2-bromomagnesiophenyl)methaneGrignard reagent for C-C bond formation vulcanchem.com

Functionalization of Aromatic Rings (beyond bromination)

The aromatic rings of this compound, beyond the existing bromine substituents, present further opportunities for functionalization through electrophilic aromatic substitution (EAS) reactions. The directing effects of the ether oxygen (ortho-, para-directing and activating) and the bromine atom (ortho-, para-directing and deactivating) will influence the regioselectivity of these substitutions.

Common EAS reactions that can be envisioned for this compound include nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. google.comnih.gov The nitro group is a versatile functional group that can be further reduced to an amino group, providing a handle for further derivatization. While specific examples for this compound are scarce, the nitration of related phenol (B47542) derivatives is a well-established reaction. researchgate.net

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. researchgate.netchalmers.se This functionalization can significantly alter the solubility and electronic properties of the molecule. Post-synthetic sulfonation of porous aromatic frameworks derived from similar brominated precursors has been demonstrated. researchgate.netlibretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orggoogle.com However, this reaction is prone to polyalkylation and carbocation rearrangements. To avoid crosslinking when using dihaloalkanes as alkylating agents to form polymers or oligomers, the aromatic substrate should be more activated towards alkylation than the dihaloalkane itself. beilstein-journals.org

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be accomplished using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgrsc.org Unlike alkylation, acylation is not susceptible to rearrangements and the resulting ketone can be a precursor for further transformations.

The interplay of the directing effects of the existing substituents will determine the position of the incoming electrophile. The ether oxygen is a stronger activating group than the deactivating bromine atom, and thus will likely have a dominant influence on the regioselectivity, directing incoming electrophiles to the positions ortho and para to the ether linkage.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsPotential ProductKey Considerations
NitrationHNO₃, H₂SO₄Nitro-bis(2-bromophenoxy)methaneRegioselectivity influenced by ether and bromo groups.
SulfonationH₂SO₄ (fuming)This compound sulfonic acidCan increase water solubility.
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkyl-bis(2-bromophenoxy)methaneRisk of polyalkylation and rearrangements.
Friedel-Crafts AcylationR-COCl, AlCl₃Acyl-bis(2-bromophenoxy)methaneNo rearrangements; introduces a ketone functionality.

Transformations Involving the Ether Linkages for Novel Architectures

The ether linkages in this compound, while generally stable, can be cleaved under specific reaction conditions to yield novel molecular architectures. The cleavage of diaryl ethers typically requires harsh conditions or specific catalytic systems. masterorganicchemistry.com

Acid-catalyzed cleavage is a common method for breaking ether bonds. organic-chemistry.orgnih.gov The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. The mechanism can be either Sₙ1 or Sₙ2, depending on the stability of the potential carbocation intermediates. For diaryl ethers, the cleavage is generally challenging due to the strength of the aryl-oxygen bond. However, electrocatalytic hydrogenolysis over a nickel cathode has been shown to cleave diaryl ethers under mild, aqueous conditions without saturating the benzene (B151609) rings. google.com This method proceeds via a proposed benzyne (B1209423) intermediate.

Another approach involves nucleophilic aromatic substitution (SₙAr) reactions. An electrochemical method for the SₙAr of diaryl ethers with various N- and O-nucleophiles has been reported, which avoids the need for strong bases and extra redox reagents. masterorganicchemistry.com This process involves an electrooxidative dearomatization of the diaryl ether, generating a cation that facilitates nucleophilic attack.

The cleavage of the ether bonds in this compound would lead to the formation of substituted phenols and other aromatic fragments. These fragments can then be used as building blocks for the synthesis of new molecules with different connectivity and properties. For instance, the resulting phenol derivatives could be re-functionalized or used in condensation reactions to create new polymeric or macrocyclic structures.

Synthesis of Polymeric Structures and Oligomers from this compound Precursors

The bifunctional nature of this compound, with two reactive bromine sites, makes it an attractive monomer for the synthesis of polymeric and oligomeric materials. The rigid aromatic core and the potential for further functionalization offer routes to materials with interesting thermal, electronic, and structural properties.

One of the primary methods to form polymers from brominated aromatic compounds is through Yamamoto-type Ullmann coupling reactions. researchgate.net This reaction involves the dehalogenative carbon-carbon bond formation between aryl halides, typically catalyzed by a nickel complex. For example, tetrakis(4-bromophenyl)methane (B171993) is used as a building block to synthesize porous aromatic frameworks (PAFs) through this method. researchgate.net Similarly, this compound could be polymerized to form poly(oxyphenylene) structures with a methylene (B1212753) bridge.

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), could also be employed if the bromine atoms are transformed into suitable initiating sites. google.com This would allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The synthesis of ether oligomers can be achieved through iterative protocols. acs.org For example, a two-step iterative approach involving Mitsunobu coupling and carbonyl reduction has been used to prepare ether oligomers from hydroxyaromatic aldehydes and ketones. acs.org While not directly starting from this compound, this demonstrates a strategy that could be adapted. After cleavage of the ether bonds in this compound to form dihydroxy compounds, these could serve as monomers for the synthesis of new ether oligomers and polymers.

The resulting polymers and oligomers from this compound precursors could find applications in areas such as high-performance plastics, organic electronics, and as selective membranes, owing to their aromatic and ether-based structures.

Table 3: Potential Polymeric and Oligomeric Structures from this compound

Polymer/Oligomer TypeSynthetic StrategyPotential Properties
Poly(oxyphenylene) with methylene bridgesYamamoto coupling of this compoundHigh thermal stability, rigidity
Well-defined block copolymersATRP from a modified this compound initiatorControlled architecture, tailored properties
Ether oligomersIterative synthesis from dihydroxy derivativesTunable length and functionality

Advanced Spectroscopic and Structural Elucidation of Bis 2 Bromophenoxy Methane Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Isomer Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and conformational dynamics of molecules like Bis(2-bromophenoxy)methane. Both ¹H and ¹³C NMR provide critical data for identifying isomers and understanding the molecule's preferred shapes.

Conformational Analysis: The key to the conformational flexibility of these molecules is the rotation around the C-O-C and C-C bonds of the central methylene (B1212753) bridge. The ortho-bromo substituents impose significant steric hindrance, which restricts free rotation and influences the dihedral angles between the two phenyl rings. This restricted rotation can lead to a non-planar, propeller-like conformation. In related diarylmethanes, the methylene bridge protons often appear as a singlet in the ¹H NMR spectrum, but conformational changes can be studied using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing spectra at different temperatures. For many polychlorinated diphenyl ethers (PCDEs), it has been shown that ¹³C NMR chemical shifts are dependent on conformational preferences, requiring corrective terms beyond simple substituent effects for accurate prediction. researchgate.net

Isomer Identification: NMR is crucial for distinguishing between positional isomers (e.g., this compound vs. bis(3-bromophenoxy)methane (B13697200) vs. bis(4-bromophenoxy)methane). The substitution pattern on the aromatic rings dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. For a 2-substituted (ortho) pattern, the aromatic region of the ¹H NMR spectrum typically presents a complex multiplet. For instance, in the closely related Bis(2-bromophenyl)methane (B12829368), the aromatic protons resonate as a complex multiplet between δ 7.2–7.8 ppm, while the methylene protons appear as a singlet around δ 4.16 ppm. unamur.be

Interactive Data Table: Representative NMR Data for Related Diarylmethane Compounds

Below are typical ¹H and ¹³C NMR chemical shifts for compounds structurally related to this compound, illustrating the data used for structural confirmation.

CompoundNucleusChemical Shift (δ, ppm)AssignmentReference
Bis(2-bromophenyl)methane¹H NMR~4.16-CH₂- unamur.be
Bis(2-bromophenyl)methane¹H NMR6.90-7.21Aromatic-H unamur.be
Bis(2-bromophenyl)methane¹³C NMR41.4-CH₂- unamur.be
Bis(2-bromophenyl)methane¹³C NMR125.2, 127.8, 128.4, 130.8, 133.1, 138.8Aromatic-C unamur.be
1-hydroxy-3,4,6,2',4'-pentabromodiphenyl ether¹H NMR6.40, 7.29, 7.78Aromatic-H (Ring B) researchgate.net
1-hydroxy-3,4,6,2',4'-pentabromodiphenyl ether¹H NMR7.74Aromatic-H (Ring A) researchgate.net

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Research and Structure Confirmation

Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the structural integrity of this compound through its fragmentation patterns. Electron Ionization (EI) is a common technique used for such analyses. aip.org

Structure Confirmation: The molecular ion peak (M⁺) in the mass spectrum provides direct confirmation of the molecular weight. For this compound (C₁₃H₁₀Br₂O₂), the expected molecular weight is approximately 358 g/mol . A crucial diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a compound containing two bromine atoms will exhibit a characteristic M⁺, M⁺+2, and M⁺+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, confirming the presence of two bromine atoms. neu.edu.tr

Fragmentation Pathway Research: The fragmentation of diaryl ethers and methanes under EI conditions typically follows predictable pathways. libretexts.orgwhitman.edu For this compound, key fragmentation steps would include:

Alpha-cleavage: Cleavage of the C-O bond between the methylene bridge and a phenoxy group, or the C-C bond adjacent to the oxygen in an ether. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (·Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺.

Cleavage of the Methylene Bridge: Fission at the CH₂ linker, potentially forming a bromophenoxy or bromobenzyl cation.

Loss of Small Molecules: Further fragmentation can involve the loss of stable neutral molecules like CO. whitman.edu

Advanced techniques like tandem mass spectrometry (MS/MS) allow for the isolation of a specific fragment ion and its subsequent fragmentation, providing unambiguous evidence for proposed fragmentation pathways and confirming the connectivity of the molecule. nih.govnih.gov

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityFragmentation PathwayReference
~356, 358, 360[C₁₃H₁₀Br₂O₂]⁺ (Molecular Ion)Initial Ionization nih.gov
~277, 279[C₁₃H₁₀BrO₂]⁺Loss of a Br atom uni-saarland.de
~185, 187[C₆H₄BrO-CH₂]⁺Cleavage of one C-O bond libretexts.org
~171, 173[C₆H₄Br]⁺Cleavage of C-O and C-CH₂ bonds whitman.edu
93[C₆H₅O]⁺Loss of both Br atoms and cleavage whitman.edu

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's conformation when packed into a crystal lattice.

For diarylmethane derivatives, the solid-state conformation is a balance between intramolecular steric repulsions and intermolecular packing forces. The bulky ortho-bromo substituents in this compound would significantly influence its crystal packing. Studies on related substituted diarylmethanes reveal that the two aromatic rings are typically not coplanar. researchgate.net The molecule often adopts a distorted, non-planar geometry to minimize steric strain.

Single-crystal X-ray diffraction analysis would reveal key parameters such as the C-O-C bond angle of the ether linkage, the C-Br bond lengths, and, most importantly, the dihedral angles between the planes of the two bromophenyl rings. This provides a static picture of the molecule's most stable conformation in the solid state, which can be compared with the dynamic conformational information obtained from solution-state NMR studies. For example, in a study of related diarylmethane products, X-ray crystallography was used to reveal novel solid-state structures and analyze the impact of flexible substituents on crystal packing. researchgate.net

Interactive Data Table: Representative Crystallographic Data for a Related Diarylmethane

The table shows crystallographic data for a related monoclinic system, which could be expected for derivatives of this compound.

ParameterExample Value (Compound 5)SignificanceReference
Crystal SystemMonoclinicDescribes the basic crystal symmetry rsc.org
Space GroupP2(1)Defines the specific symmetry elements within the crystal rsc.org
a (Å)13.3126(8)Unit cell dimension rsc.org
b (Å)15.0787(8)Unit cell dimension rsc.org
c (Å)14.0844(8)Unit cell dimension rsc.org
β (°)114.021(3)Unit cell angle for monoclinic system rsc.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra would provide clear signatures for the aromatic rings, the ether linkage, and the carbon-bromine bonds.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge protons would show symmetric and asymmetric stretching vibrations, usually just below 3000 cm⁻¹. nih.gov

C=C Aromatic Ring Stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the phenyl rings. nih.gov

C-O-C Ether Stretching: The asymmetric C-O-C stretching vibration of diaryl ethers is a strong, characteristic band typically found in the 1200-1275 cm⁻¹ region. The symmetric stretch is often weaker and appears at a lower frequency.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 700 cm⁻¹. orientjchem.org

These vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT) to aid in the precise assignment of experimental bands. researchgate.nettandfonline.com

Interactive Data Table: Characteristic Infrared Absorption Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)SignificanceReference
Aromatic C-H Stretch3100 - 3000Confirms presence of aromatic rings nih.gov
Aliphatic C-H Stretch (-CH₂-)3000 - 2850Confirms methylene bridge nih.gov
Aromatic C=C Stretch1600 - 1450Fingerprint region for the phenyl rings nih.gov
Asymmetric C-O-C Stretch (Ether)1275 - 1200Key indicator of the diaryl ether structure rsc.org
C-Br Stretch700 - 500Confirms presence of bromo-substituents orientjchem.org

Chiroptical Spectroscopy (if chiral derivatives are relevant, e.g., atropisomers)

While this compound itself is achiral, its derivatives can exhibit axial chirality, a type of stereoisomerism that arises from restricted rotation around a single bond. nih.gov This phenomenon, known as atropisomerism, is particularly relevant for diaryl ether and biaryl scaffolds where bulky substituents can hinder free rotation, leading to stable, non-superimposable mirror-image conformations (enantiomers). researchgate.netresearchgate.net

If bulky groups were introduced to the remaining positions of the phenyl rings in this compound, the rotational barrier around the C-O bonds could become high enough to allow for the isolation of stable atropisomers.

In such cases, chiroptical spectroscopy techniques would be essential for their characterization:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. mdpi.com It is highly sensitive to the three-dimensional arrangement of chromophores in a chiral molecule. Experimental ECD spectra, when compared with spectra predicted by time-dependent DFT (TD-DFT) calculations, can be used to unambiguously assign the absolute configuration (P or M) of the atropisomers. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. researchgate.net It provides detailed conformational information and is a powerful tool for determining the absolute configuration of chiral molecules, especially when chromophores for ECD are absent. researchgate.net

The study of atropisomeric biaryls and related compounds is a vibrant area of research, as these chiral molecules are important in asymmetric catalysis and materials science. nih.govresearchgate.net The potential for this compound to serve as a scaffold for new chiral atropisomers makes the study of their potential chiroptical properties highly relevant.

Computational and Theoretical Investigations of Bis 2 Bromophenoxy Methane

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

There is no available research that has utilized molecular dynamics (MD) simulations to explore the conformational landscape and intermolecular interactions of Bis(2-bromophenoxy)methane. MD simulations are a computational tool used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule and the nature of its interactions with neighboring molecules. The absence of such studies means that the dynamic behavior of this compound remains computationally uncharacterized.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

A search for quantum chemical studies on the reaction mechanisms and transition states involving this compound yielded no specific results. Quantum chemistry provides a theoretical framework for understanding the pathways of chemical reactions at the atomic level. Identifying the transition state, which is the highest energy point along a reaction coordinate, is crucial for determining the rate and feasibility of a chemical transformation. Without such studies, the reactivity of this compound from a theoretical standpoint is unknown.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound were found. Computational methods can be used to calculate these parameters, which can then be compared with experimental data to confirm the molecular structure. The lack of such predictive studies for this compound means that a valuable tool for its structural elucidation and characterization has not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Modeling Focused on Mechanistic Insights (not bioactivity profiles)

There are no available Structure-Activity Relationship (SAR) models for this compound that focus on providing mechanistic insights into its chemical behavior. SAR modeling is a technique used to understand how the chemical structure of a compound influences its properties or activities. While often used to predict biological activity, SAR can also be applied to understand reaction mechanisms and other chemical phenomena. The absence of such models for this compound indicates a lack of research in this area.

Applications of Bis 2 Bromophenoxy Methane in Advanced Chemical Synthesis

Role as a Precursor in Heterocyclic Synthesis

The strategic positioning of the bromine atoms and the ether linkages in Bis(2-bromophenoxy)methane makes it an ideal starting material for the synthesis of medium- to large-sized heterocyclic ring systems, particularly those containing a dibenzo-dioxa core. Intramolecular cyclization reactions are a primary method for this transformation.

One of the most significant applications is in the synthesis of seven-membered heterocyclic compounds like dibenzo[b,f] Current time information in Bangalore, IN.googleapis.comoxazepines and their analogues. rsc.org These structures are of considerable interest in medicinal chemistry. The synthesis typically involves a metal-catalyzed intramolecular coupling reaction, where the two bromo-phenoxy units are joined. For example, through a palladium- or copper-catalyzed Ullmann-type condensation, the molecule can be cyclized to form a dibenzo[b,g] Current time information in Bangalore, IN.dioxocin ring system. The reaction involves the formation of a carbon-carbon or carbon-heteroatom bond, effectively stitching the two aromatic rings together.

Similarly, derivatives of this compound can serve as precursors to tetracyclic dibenzo[b,f] Current time information in Bangalore, IN.googleapis.comoxazepine-fused β-lactams, which are complex structures with potential biological activity. rsc.org The synthesis leverages the core structure of the dibenzo[b,f] Current time information in Bangalore, IN.googleapis.comoxazepine, which can be derived from precursors related to this compound.

Table 1: Heterocyclic Systems Derived from this compound and its Analogues

Precursor/Analogue Reaction Type Resulting Heterocycle Significance
This compound Intramolecular C-C or C-O Coupling Dibenzo[b,g] Current time information in Bangalore, IN.dioxocin Core structure for complex macrocycles
Dibenzo[b,f] Current time information in Bangalore, IN.googleapis.comoxazepine Precursors Enantioselective Hydrogenation Chiral Dibenzo[b,f] Current time information in Bangalore, IN.googleapis.comoxazepines rsc.org Chiral scaffolds for pharmaceuticals

Utilization in Supramolecular Chemistry and Host-Guest Systems

While direct applications of this compound in supramolecular chemistry are not extensively documented, its structural analogues serve as excellent models for its potential in this field. The synthesis of orthocyclophanes, a class of strained macrocyclic compounds, highlights this potential. For instance, the closely related compound bis(2-bromophenyl)methane (B12829368) is a key precursor for synthesizing [1(4)]- and [1(5)]orthocyclophanes. lookchem.comresearchgate.net The process involves a dimetalation reaction, where the bromine atoms are replaced with lithium, followed by reaction with dialdehydes to form the macrocyclic structure. researchgate.net This suggests a viable pathway for this compound to form analogous oxygen-containing cyclophanes.

Furthermore, the general principle of using rigid, tetrahedral molecules to construct porous, crystalline networks is well-established in host-guest chemistry. Derivatives of tetraphenylmethane (B1200815), which shares the core tetrahedral geometry, have been shown to form inclusion complexes with various guest molecules like THF, water, and acetonitrile (B52724). rsc.org Specifically, tetranitro and tetracyano derivatives of tetraphenylmethane create open, porous structures capable of trapping guest molecules through weak intermolecular forces like C-H···O and C-H···N interactions. rsc.org This indicates that appropriately functionalized derivatives of this compound could be designed to act as hosts for specific guest molecules, a cornerstone of supramolecular chemistry and sensor technology. nih.govaalto.fi

Application in Materials Science

The bifunctional nature of this compound, with two reactive bromine sites, makes it a candidate as a monomer for polymerization reactions, leading to novel materials.

Polymer Precursors: Analogous compounds, such as tetrakis(4-bromophenyl)methane (B171993) and tetrakis(4-bromophenyl)silane, are used as building blocks for creating Porous Polymer Networks (PPNs). acs.orgscirp.org These polymers are synthesized via Yamamoto or Sonogashira–Hagihara cross-coupling reactions, where the bromine atoms react to form a highly cross-linked, porous three-dimensional structure. scirp.orgacs.org These materials exhibit high thermal stability and surface area, making them suitable for applications in gas storage and separation. scirp.org By extension, this compound could be used to synthesize linear or cross-linked polymers with incorporated ether linkages, which would influence the material's flexibility, solubility, and thermal properties.

Liquid Crystals: The rigid aromatic units of this compound provide a foundational structure for designing liquid crystals. While the parent compound is not itself a liquid crystal, it can be chemically modified to induce mesogenic properties. The key is to introduce long, flexible alkyl or alkoxy chains and potentially other polar groups to the aromatic rings. Many liquid crystalline materials are based on molecules with a central rigid core linking two phenyl rings. ajchem-a.comwhiterose.ac.uk For example, dicyanodistyrylbenzene derivatives, which feature a central phenylene unit, can self-assemble into columnar or smectic liquid crystal phases. researchgate.net These materials are of interest for applications in organic light-emitting diodes (OLEDs) and sensors due to their combined luminescence and charge-transport properties. researchgate.net By replacing the bromine atoms of this compound with longer, mesogen-inducing groups, it is plausible to synthesize new classes of liquid crystalline materials.

Table 2: Potential Materials Science Applications

Application Area Proposed Role of this compound Relevant Analogues Potential Properties
Porous Polymers Monomer for cross-coupling polymerization Tetrakis(4-bromophenyl)methane acs.orgscirp.org High surface area, thermal stability, gas sorption

Intermediacy in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate for constructing more elaborate molecular structures. The two bromine atoms can be selectively functionalized or replaced, allowing for the stepwise assembly of complex target molecules.

Its structural motif is related to that of deoxybenzoins, which are key intermediates in the total synthesis of isoflavonoids, a large class of biologically active natural products. rsc.org The synthesis of isoflavones often proceeds through the formation of a benzyl (B1604629) ketone (deoxybenzoin) structure, which is then cyclized. rsc.org

Moreover, the bis-aryl methane (B114726) framework is central to many biologically active compounds. For example, bis(indolyl)methanes (BIMs) are a class of molecules with reported anticancer, antibacterial, and antioxidant activities. nih.govajchem-a.com The synthesis of BIMs typically involves the reaction of an aldehyde with two equivalents of indole, often catalyzed by an acid or enzyme. ajchem-a.commdpi.com While the synthetic route is different, the resulting bis(heteroaryl)methane structure highlights the importance of this molecular scaffold. The functional handles on this compound allow it to be a precursor for complex, non-natural bis-aryl methane derivatives that could be explored for pharmacological activity.

Catalytic Applications

A significant application of this compound is its potential use as a precursor to sophisticated chelating ligands for transition metal catalysis. The two ortho-bromine atoms can be readily converted into various coordinating groups, such as phosphines, pyrazoles, or thioethers, to create bidentate ligands.

The synthesis of diphosphine ligands, which are crucial in homogeneous catalysis, often starts from dihalo-aromatic precursors. wikipedia.org Following this logic, this compound could be converted into a diphosphine ligand. Such ligands are known to form stable and highly active complexes with metals like palladium, rhodium, and ruthenium for a variety of transformations, including cross-coupling and asymmetric hydrogenation. nih.gov

The utility of this approach is demonstrated by structurally similar bis(heteroaryl)methane compounds:

Bis(pyrazolyl)methane and its derivatives are used to synthesize half-sandwich (arene)ruthenium(II) complexes. researchgate.net These complexes have shown promise as catalysts and exhibit interesting antitumor properties.

Bis(2-pyridylthio)methane is employed to create a zinc hydride complex, [Bptm]ZnH, which acts as a catalyst for the hydrosilylation and hydroboration of carbon dioxide, converting it into more useful chemicals. rsc.org

These examples strongly suggest that this compound can be transformed into a new class of "pincer" or bidentate ligands. The central methylene (B1212753) bridge and the phenoxy groups would precisely control the geometry and electronic properties of the resulting metal complex, influencing its catalytic activity and selectivity.

Table 3: Potential as a Precursor to Catalytic Ligands

Ligand Precursor (Analogue) Ligating Atoms Metal Catalytic Application
Bis(pyrazolyl)methane researchgate.net N, N Ruthenium Organic transformations, Antitumor activity
Bis(2-pyridylthio)methane rsc.org N, S Zinc CO₂ Reduction

| This compound (Potential) | P, P (after conversion) | Palladium, Rhodium | Cross-coupling, Asymmetric Hydrogenation |

Environmental Fate and Transformation Pathways Academic Research Perspective

Photodegradation Mechanisms and Products

Direct photolysis is a potentially significant degradation pathway for aromatic compounds in the environment, particularly in surface waters and the atmosphere. For Bis(2-bromophenoxy)methane, photodegradation would likely involve the cleavage of the C-Br or the ether (C-O-C) bonds upon absorption of ultraviolet (UV) radiation.

The primary mechanism anticipated for the photodegradation of this compound is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in brominated aromatic compounds. This process would generate a phenyl radical and a bromine radical. The resulting phenyl radical is highly reactive and can undergo various subsequent reactions, including hydrogen abstraction from the solvent (e.g., water or organic matter) to form 2-phenoxymethane, or reaction with oxygen to form hydroxylated and other oxygenated products.

Another potential photodegradation pathway is the cleavage of the ether linkage. This could lead to the formation of 2-bromophenol (B46759) and a 2-bromophenoxymethyl radical. These reactive intermediates would then undergo further reactions.

Table 1: Potential Photodegradation Products of this compound

Product Name Formation Pathway
2-Phenoxymethane Reductive debromination (H-abstraction)
2-Bromophenol Cleavage of the ether bond
Hydroxylated derivatives Reaction of phenyl radicals with oxygen

Biodegradation Pathways in Model Systems

The biodegradation of brominated compounds is often a slow process, and the presence of bromine atoms can inhibit microbial activity. Studies on the biodegradation of brominated flame retardants have shown that both aerobic and anaerobic pathways are possible, though often at slow rates.

Under anaerobic conditions, reductive debromination is a key initial step in the biodegradation of many brominated aromatic compounds. This process involves the removal of bromine atoms and their replacement with hydrogen atoms, carried out by specific anaerobic bacteria. This would lead to the formation of less brominated and ultimately non-brominated phenoxymethane, which could then be further degraded.

Aerobic biodegradation of aromatic compounds typically involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This hydroxylation can lead to ring cleavage and subsequent mineralization to carbon dioxide and water. However, the presence of bromine atoms can hinder this process.

While no specific studies on the biodegradation of this compound have been identified, research on the biodegradation of other bisphenol compounds offers some insights. For example, some bacterial strains have been shown to degrade bisphenol A (BPA) and other bisphenols, although the degradation rates and pathways are highly dependent on the specific microbial species and environmental conditions. industrialchemicals.gov.au For instance, Sphingobium yanoikuyae strain FM-2 has been shown to degrade bisphenol F, a compound structurally similar to the core of this compound (without the bromine atoms), by hydroxylating the bridging carbon. industrialchemicals.gov.au

Hydrolysis and Chemical Degradation in Aquatic Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is the most likely site for hydrolysis. However, diaryl ethers are generally resistant to hydrolysis under typical environmental pH and temperature conditions.

The rate of hydrolysis is influenced by pH. While specific data for this compound is unavailable, studies on analogous compounds such as bis(2-chloroethoxy)methane (B104836) suggest that hydrolysis is slow. For bis(2-chloroethoxy)methane, the hydrolysis half-life in pure water at pH 7 and 25°C is estimated to be several years. nih.gov Given that the C-Br bond is generally less reactive towards hydrolysis than the C-Cl bond in aliphatic systems, and that aryl-ether bonds are very stable, significant hydrolysis of this compound in aquatic environments is not expected.

Chemical degradation through reactions with other environmental species, such as reactive oxygen species (e.g., hydroxyl radicals) in sunlit surface waters, could contribute to its transformation, likely leading to hydroxylated products.

Adsorption and Mobility Studies in Soil Matrices

The mobility of organic compounds in soil is largely governed by their adsorption to soil organic matter and clay minerals. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of this adsorption. Compounds with high Kow values tend to be more hydrophobic and adsorb more strongly to soil, limiting their mobility.

Although an experimental Kow value for this compound is not available, its structure, containing two bromophenyl groups, suggests it will be a hydrophobic compound with a relatively high Kow. This would lead to strong adsorption to soil and sediment particles. Consequently, its mobility in soil is expected to be low, and it is likely to accumulate in the organic fraction of soils and sediments.

Studies on other brominated flame retardants have consistently shown strong sorption to soil and sediment, which limits their transport in the environment. For example, the soil sorption coefficient (Koc), which is the partition coefficient normalized to organic carbon content, is typically high for PBDEs. It is reasonable to infer that this compound would exhibit similar behavior.

Table 2: Predicted Soil Mobility of this compound

Parameter Predicted Value/Behavior Implication for Mobility
Octanol-Water Partition Coefficient (Kow) High (estimated) Low mobility
Soil Sorption Coefficient (Koc) High (estimated) Strong adsorption to organic matter

Transformation Products and Byproducts Formation

The transformation of this compound through photodegradation, biodegradation, and other chemical processes can lead to the formation of various byproducts. A primary concern with brominated compounds is the potential formation of other brominated and potentially more toxic substances.

Based on the degradation pathways discussed, the following transformation products could be formed:

Lower brominated phenoxymethanes: Formed through reductive debromination during photodegradation or anaerobic biodegradation.

2-Bromophenol and other brominated phenols: Resulting from the cleavage of the ether bond.

Hydroxylated this compound: Formed through oxidation reactions, for instance, initiated by hydroxyl radicals in the environment.

Polybrominated dibenzofurans (PBDFs): While less likely under environmental conditions compared to thermal degradation, the potential for cyclization reactions to form PBDFs from brominated diphenyl ethers under certain photolytic conditions cannot be entirely ruled out, although this is more commonly associated with high-temperature processes.

The identification of these transformation products in environmental samples would require sophisticated analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Advanced Analytical Methodologies for Research on Bis 2 Bromophenoxy Methane

Chromatographic Techniques for Separation and Purity Assessment in Research Samples (e.g., HPLC, GC)

Chromatographic methods are fundamental to the analysis of Bis(2-bromophenoxy)methane, enabling its separation from impurities, starting materials, and other related compounds in research samples. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography (GC): GC is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the chromatographic column. For BFRs, including compounds structurally similar to this compound, specific GC columns and conditions are required to achieve optimal resolution. nih.gov

Columns: Fused silica (B1680970) capillary columns with various stationary phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane, are commonly used. The choice of column length and internal diameter is critical for resolving complex mixtures of BFR congeners. nih.gov

Carrier Gas: Helium is the most frequently used carrier gas, providing good efficiency and compatibility with most detectors. nih.gov

Injection Techniques: The injection technique can influence the accuracy of the analysis. While splitless injection is common for trace analysis, it can sometimes lead to thermal degradation of more labile, highly brominated compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers a powerful alternative to GC, particularly for thermally unstable or less volatile compounds. The separation in HPLC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Columns: Reversed-phase columns, such as C18, are widely utilized for the separation of BFRs. sciex.comoup.com An Agilent Eclipse C18 column (150 mm × 2.1 mm, 3.5 μm particle size) has been used for separating related hydroxylated PBDEs. oup.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typical. sciex.comoup.com For instance, a gradient of water and acetonitrile has been successfully employed in the analysis of hydroxylated BFRs. oup.com The use of HPLC avoids the high temperatures of the GC inlet, thus preventing thermal degradation of the analyte. sciex.com

The table below summarizes typical chromatographic parameters used in the analysis of related brominated compounds.

TechniqueColumn TypeTypical Mobile/Carrier PhaseKey ApplicationReference
Gas Chromatography (GC)Fused silica capillary (e.g., 5% diphenyl polysiloxane)HeliumSeparation of semi-volatile BFRs and purity assessment. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Reversed-phase C18Water/Acetonitrile or Water/Methanol gradientAnalysis of thermally labile BFRs, avoiding thermal degradation. sciex.comoup.com

Spectrometric Detection Methods for Quantitative Analysis in Research Contexts (e.g., UV/Vis, MS)

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of this compound.

Mass Spectrometry (MS): MS is the most powerful and widely used detection technique due to its exceptional sensitivity and selectivity. nih.gov It allows for both qualitative and quantitative determination based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov

Ionization Techniques: Several ionization methods are used for BFRs. Electron Ionization (EI) is a classic, hard ionization technique that produces extensive fragmentation, providing a detailed mass spectrum useful for structural elucidation. nih.gov In contrast, Electron Capture Negative Ionization (ECNI) is a softer, highly sensitive technique for halogenated compounds, often monitoring the bromide ions (m/z 79 and 81). nih.gov However, this can make it difficult to differentiate structural isomers. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly compatible with GC, that can enhance sensitivity for highly brominated congeners. chromatographyonline.com

UV/Vis Spectroscopy: UV/Vis detectors can be coupled with HPLC for the analysis of BFRs. nih.gov While less selective and sensitive than MS, a UV/Vis detector is a robust and cost-effective option for quantitative analysis, especially when analyzing samples with a relatively simple matrix or when high concentrations of the analyte are present. A study on an endophytic fungus used UV spectral studies to reveal a wide absorption band at 430 nm for a partially purified active fraction. nih.gov

Detection MethodCoupled WithPrincipleAdvantagesReference
Mass Spectrometry (MS)GC, HPLCMeasures mass-to-charge ratio of ionized molecules and their fragments.High sensitivity and selectivity, provides structural information. nih.gov
UV/Vis SpectroscopyHPLCMeasures the absorption of ultraviolet or visible light by the analyte.Robust, cost-effective for quantitative analysis of less complex samples. nih.govnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing this compound in complex research samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has traditionally been the workhorse for BFR analysis. sciex.com It combines the high separation efficiency of GC with the sensitive and selective detection of MS. GC-MS operated in EI mode provides valuable structural information from fragmentation patterns. For enhanced sensitivity towards brominated compounds, the ECNI mode is often preferred. nih.gov Advanced tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring specific fragmentation transitions, which is crucial for minimizing matrix interferences in complex samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The use of LC-MS, and particularly tandem LC-MS (LC-MS/MS), has grown in prominence for BFR analysis. sciex.com A key advantage is the avoidance of high-temperature injection, which can cause thermal degradation of certain BFRs, a known issue with GC-based methods. researchgate.netsciex.com Atmospheric Pressure Photoionization (APPI) is an effective ionization source for LC-MS analysis of PBDEs, as it ionizes these compounds well in both negative and positive modes. nih.gov LC-MS/MS methods have been successfully developed for the determination of PBDEs and related compounds in various matrices, offering excellent accuracy and acceptable detection limits. sciex.com

The choice between GC-MS and LC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix.

Hyphenated TechniqueCommon Ionization ModeKey Advantage for BFR AnalysisReference
Gas Chromatography-Mass Spectrometry (GC-MS)Electron Ionization (EI), Electron Capture Negative Ionization (ECNI)High resolving power for congeners; ECNI provides high sensitivity for halogenated compounds. nih.govsciex.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Atmospheric Pressure Photoionization (APPI), Electrospray Ionization (ESI)Avoids thermal degradation of labile compounds; high selectivity with MS/MS. nih.govsciex.com

Electroanalytical Methods for Redox Behavior Studies (e.g., cyclic voltammetry for mechanistic studies)

Electroanalytical methods offer a unique approach to studying the electrochemical properties of molecules like this compound. wikipedia.org Cyclic Voltammetry (CV) is a powerful and popular technique used to investigate the mechanisms of oxidation and reduction processes. libretexts.orglongdom.org

In a CV experiment, the potential at a working electrode is swept linearly between two limits while the resulting current is measured. libretexts.org The resulting plot of current versus potential (a voltammogram) provides valuable information about the redox activity of the analyte within the tested potential window.

For a compound like this compound, CV could be used to:

Determine Redox Potentials: Identify the potentials at which the molecule is oxidized or reduced. This could involve the bromine substituents or the aromatic rings.

Investigate Reaction Mechanisms: Assess the reversibility of electron transfer processes. A reversible process suggests the product of the electron transfer is stable on the timescale of the experiment, while an irreversible process indicates subsequent chemical reactions. longdom.org

Study Electrochemical Reactivity: By varying parameters such as the scan rate, information on the kinetics of electron transfer and any coupled chemical reactions can be obtained. longdom.org

The experimental setup for CV involves a three-electrode system (working, reference, and counter electrodes) immersed in a solution of the analyte and a supporting electrolyte in a suitable solvent. libretexts.org For organic compounds, non-aqueous solvents are often required to provide a wide potential window. edaq.com While specific studies on this compound are not prominent, the methodology is widely applied to other redox-active organic molecules. rsc.org

TechniquePrincipleInformation Gained for this compoundReference
Cyclic Voltammetry (CV)Measures the current response of an analyte to a linearly swept potential applied to an electrode.Oxidation/reduction potentials, reversibility of electron transfer, insights into reaction mechanisms. libretexts.orglongdom.org

Method Development for Trace Analysis in Environmental or Biological Research Samples (not human clinical)

Detecting this compound at trace levels in complex environmental or biological research samples requires meticulous method development, focusing on efficient sample preparation and highly sensitive instrumental analysis. The goal is to isolate and pre-concentrate the analyte from the matrix to reach the low limits of detection required for meaningful research. nih.gov

Sample Extraction and Clean-up: The first step involves extracting the analyte from the sample matrix.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this is a routine method for extracting BFRs from solid samples like sediment and biological tissues. It uses elevated temperatures and pressures to reduce extraction time and solvent consumption. nih.gov

Solid-Phase Extraction (SPE): SPE is a common technique for extracting BFRs from water samples and for cleaning up extracts from more complex matrices. It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov

Liquid-Liquid Extraction (LLE): A classic method used to extract analytes from aqueous samples into an immiscible organic solvent. nih.gov

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This can involve techniques like gel permeation chromatography (GPC) or treatment with sulfuric acid. nih.govnih.gov

Instrumental Analysis: For trace-level quantification, highly sensitive hyphenated techniques are essential. GC-MS/MS and LC-MS/MS are the methods of choice, as their selectivity minimizes background noise and allows for very low detection limits, often in the nanogram per gram (ng/g) or lower range. mdpi.comnih.gov A rapid extraction method followed by GC-MS for PBDEs achieved limits of quantification between 0.8–1.5 ng/g. nih.gov

Sample Preparation TechniqueSample TypeDescriptionFinal Analysis MethodReference
Pressurized Liquid Extraction (PLE)Sediment, BiotaAutomated extraction using solvent at high temperature and pressure.GC-MS/MS, LC-MS/MS nih.gov
Solid-Phase Extraction (SPE)Water, ExtractsAnalyte is concentrated on a solid sorbent and eluted with solvent.GC-MS/MS, LC-MS/MS nih.gov
Liquid-Liquid Extraction (LLE)WaterPartitioning of analyte between the aqueous sample and an organic solvent.GC-MS/MS, LC-MS/MS nih.gov

Future Research Directions and Emerging Perspectives for Bis 2 Bromophenoxy Methane

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a cornerstone of green chemistry. primescholars.comnih.govrsc.org Future research on Bis(2-bromophenoxy)methane will likely focus on developing synthetic methods that are not only high-yielding but also inherently waste-minimizing.

Emerging strategies that could be applied to the synthesis of this compound include:

Hypervalent Iodine-Mediated C–H Functionalization: This approach allows for the direct transformation of arenes into diaryliodonium salts, which can then undergo C–O coupling to form diaryl ethers. acs.orgacs.org This method avoids the need for pre-functionalized starting materials, thus improving atom economy. Researchers at Stockholm University have highlighted a metal-free, energy-efficient method for preparing complex diaryl ethers using diaryliodonium salts, which are derived from common starting materials and are considered to have low toxicity. su.se

Photoredox and Nickel Catalysis: The combination of photoredox and nickel catalysis presents a mild and efficient route to construct C(sp²)-OAr bonds. acs.org This dual catalytic system can couple a wide array of aryl halides and phenol (B47542) derivatives, and even facilitate the synthesis of symmetrical diaryl ethers from aryl bromides and water, offering a green alternative to traditional methods. acs.org

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency. The synthesis of diaryl ethers has been successfully demonstrated in supercritical carbon dioxide (scCO₂) in both batch and continuous flow modes, utilizing a polymer-supported imidazolium (B1220033) fluoride (B91410) reagent. rsc.orgrsc.orgox.ac.uk This technique minimizes solvent use and allows for easier product purification.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have shown unique reactivity in activating carbonyl groups and can be employed in the atroposelective esterification of prochiral dialdehydes to construct enantioenriched axially chiral diaryl ethers. nih.gov This highlights the potential of NHC catalysis in creating complex, stereochemically defined molecules from this compound derivatives.

Nano-catalysts in Cross-Coupling Reactions: The use of nano-sized metal catalysts, such as copper and palladium, in Ullmann-type cross-coupling reactions has gained significant attention. nih.govnih.gov These catalysts exhibit high surface-to-volume ratios, leading to rapid C-O bond formation under milder, often ligand-free conditions, which contributes to the sustainability of the process. nih.govnih.gov

A comparative table of potential sustainable synthetic routes is presented below:

Synthetic RouteKey AdvantagesPotential for this compound
Hypervalent Iodine ChemistryMetal-free, high atom economy, mild conditions. acs.orgsu.seDirect synthesis from 2-bromophenol (B46759) and an appropriate methane (B114726) precursor, minimizing waste.
PhotocatalysisUse of visible light, mild reaction conditions. acs.orgrsc.orgEnergy-efficient synthesis, potentially with novel reactivity patterns.
Flow ChemistryEnhanced safety, scalability, and process control. rsc.orgrsc.orgacs.orgSuitable for large-scale, sustainable production with reduced solvent usage.
NHC CatalysisAccess to stereochemically complex derivatives. nih.govSynthesis of chiral ligands and functional materials from this compound.
Nano-catalysisHigh catalytic activity, mild conditions, recyclability. nih.govnih.govEfficient and reusable catalytic systems for the synthesis and functionalization of the compound.

Discovery of Unprecedented Reactivity Patterns and Selectivity

The bromine atoms in this compound offer reactive sites for a variety of chemical transformations. Future research is expected to uncover novel reactivity patterns and achieve high levels of selectivity in the functionalization of this molecule.

Key areas of exploration include:

Hypervalent Bromine Chemistry: While hypervalent iodine compounds are well-established reagents in organic synthesis, their bromine analogues are less explored but can exhibit superior reactivity due to higher nucleofugality and electrophilicity. nih.govthieme-connect.com The development of methods to generate and utilize hypervalent bromine species from this compound could lead to new and efficient synthetic transformations.

Selective C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. acs.orgnih.gov Research into the selective activation of specific C-H bonds within the this compound scaffold, for instance, through palladium-catalyzed ortho-C–H olefination directed by the ether oxygen, could provide new avenues for creating complex molecular architectures. nih.gov

Photocatalytic Functionalization: Visible-light photocatalysis can enable highly selective transformations under mild conditions. rsc.org The selective functionalization of the alkyl group in aryl alkyl ethers has been demonstrated using an acridinium (B8443388) catalyst, proceeding through a single-electron oxidation mechanism. rsc.org Applying similar principles to this compound could allow for precise modifications of the methylene (B1212753) bridge.

Chemo- and Regioselective Hydrogenolysis: The selective cleavage of C-O bonds in diaryl ethers is crucial for the degradation of lignin (B12514952) and the synthesis of fine chemicals. nih.gov A robust heterogeneous nickel-on-carbon catalyst has been shown to selectively cleave C-O bonds in di-ortho-substituted diaryl ethers. nih.gov Investigating the selective hydrogenolysis of one or both C-O bonds in this compound could yield valuable phenolic and aromatic compounds.

Development of Advanced Functional Materials Based on the Compound's Architecture

The rigid yet flexible diaryl ether backbone of this compound, combined with the reactive bromine atoms, makes it an attractive scaffold for the design of advanced functional materials.

Future research in this area could focus on:

Polymer Synthesis: Diaryl ether motifs are found in various high-performance polymers. nih.gov The bifunctional nature of this compound, with two bromine atoms, makes it a suitable monomer for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers with tailored thermal, mechanical, and electronic properties.

Organic Electronics: The electronic properties of diaryl ethers can be tuned by introducing different substituents. su.se By converting the bromo groups into other functional moieties, this compound derivatives could be developed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The directional nature of the bonds in this compound could be exploited to design new linkers for MOFs. The bromine atoms can be converted into coordinating groups, such as carboxylates or pyridyls, to create porous materials with potential applications in gas storage, separation, and catalysis.

Integration with Artificial Intelligence and Machine Learning for Prediction and Design in Organic Synthesis

For this compound, AI and ML can be leveraged in several ways:

Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and selectivity with fewer experiments. beilstein-journals.orgnih.govresearchgate.netresearchgate.netbeilstein-journals.org This data-driven approach can navigate complex, multi-parameter reaction spaces more efficiently than traditional methods. beilstein-journals.org

Catalyst Design: AI can accelerate the design of new catalysts for reactions involving this compound by predicting their performance based on structural features. researchgate.netcatalysis-summit.comresearchgate.net This can lead to the discovery of more active, selective, and sustainable catalysts for C-O bond formation or C-Br functionalization.

Prediction of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed using ML to predict the physicochemical and biological properties of novel this compound derivatives. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics for specific applications. For instance, models can predict properties of halogenated organic compounds, which are often persistent in the environment. chromatographyonline.comnih.gov

A table summarizing the potential applications of AI and ML is provided below:

Application AreaAI/ML ToolPotential Impact on this compound Research
Synthesis PlanningRetrosynthesis AlgorithmsSuggesting novel and efficient synthetic routes. beilstein-journals.org
Reaction OptimizationBayesian Optimization, Neural NetworksRapidly identifying optimal reaction conditions for yield and selectivity. researchgate.netarxiv.org
Catalyst DiscoveryGenerative Models, High-Throughput Virtual ScreeningDesigning novel catalysts for C-O and C-Br bond transformations. researchgate.netcatalysis-summit.com
Property PredictionQSPR, Deep LearningPredicting the material, electronic, and biological properties of new derivatives. researchgate.netnih.govacs.org

Expanding Applications in Green and Sustainable Chemistry Initiatives

The principles of green and sustainable chemistry aim to minimize the environmental impact of chemical processes. scrivenerpublishing.com this compound and its derivatives can contribute to these initiatives in several ways beyond just sustainable synthesis.

Future research directions include:

Biodegradable Materials: By incorporating ester or other cleavable linkages into polymers derived from this compound, it may be possible to design new biodegradable materials, reducing plastic pollution.

Circular Economy: Investigating the chemical recycling of polymers and materials based on this compound would align with the principles of a circular economy. This could involve developing methods to depolymerize the materials back to their monomeric units for reuse.

Green Solvents and Catalysts: While less likely for the parent compound due to its solid nature, derivatives of this compound could be explored as novel, non-volatile, and recyclable solvents or catalyst supports for green chemical processes. The development of sustainable catalytic processes is a key area of green chemistry. scrivenerpublishing.com

Q & A

Q. What are the optimal reaction conditions for synthesizing Bis(2-bromophenoxy)methane to maximize yield and purity?

To synthesize this compound, a Williamson ether synthesis approach is typically employed, involving nucleophilic substitution between 2-bromophenol and dichloromethane or a methylene precursor. Key parameters include:

  • Catalyst selection : Use anhydrous potassium carbonate or sodium hydride to deprotonate the phenolic oxygen, enhancing nucleophilicity .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetone improve reaction rates by stabilizing intermediates .
  • Temperature control : Maintain 60–80°C to balance reaction kinetics and side-product formation. Excess bromophenol (1.5–2.0 equivalents) ensures complete conversion of the methylene precursor.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (doublets for ortho-substituted bromine) and a singlet for the central methylene group (δ ~5.3 ppm) .
  • ¹³C NMR : Peaks near δ 120–140 ppm (aromatic carbons), δ 70–75 ppm (methylene carbon), and δ 110–115 ppm (C-Br) .
  • FT-IR : Strong C-O-C stretch at ~1250 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 354 (M⁺, calculated for C₁₃H₁₀Br₂O₂) with fragmentation patterns confirming bromine loss (e.g., m/z 275 [M-Br]⁺) .

Q. How should researchers handle and store this compound to prevent decomposition or unintended reactions?

  • Storage : Keep in amber glass containers under inert gas (argon/nitrogen) at –20°C to minimize oxidative degradation .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact. Avoid incompatible materials like strong oxidizers or bases .
  • Decomposition risks : Thermal degradation above 150°C releases HBr gas; monitor via TGA and mitigate with acid scrubbers .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the nucleophilic substitution reactions of this compound under varying catalytic conditions?

Advanced mechanistic studies focus on:

  • Catalytic systems : Compare Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) versus SN2 pathways. DFT calculations reveal transition-state geometries and charge distribution, explaining regioselectivity in aryl-ether bond formation .
  • Solvent effects : Dielectric constant variations (e.g., DMF vs. THF) alter activation energy, quantified via Eyring plots from kinetic data .
  • Competing pathways : Monitor byproducts (e.g., debrominated ethers) using LC-MS to identify dominant mechanisms under acidic/basic conditions .

Q. How can computational chemistry models (e.g., DFT) be applied to predict the reactivity and stability of this compound in different solvent environments?

  • Reactivity prediction : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks. Solvent models (PCM/COSMO) simulate polarity effects on reaction barriers .
  • Degradation pathways : Molecular dynamics (MD) simulations predict thermal decomposition products (e.g., brominated phenols) by analyzing bond dissociation energies .
  • Solvent stability : COSMO-RS predicts solubility parameters and degradation rates in aqueous/organic mixtures, guiding solvent selection for long-term storage .

Q. What experimental approaches are recommended for resolving contradictory data regarding the thermal degradation pathways of this compound reported in different studies?

  • Controlled thermal analysis : Conduct TGA-DSC under inert vs. oxidative atmospheres to isolate degradation mechanisms. Compare activation energies via Kissinger method .
  • Isotopic labeling : Use deuterated analogs (e.g., CD₃O-substituted) to track hydrogen abstraction vs. radical pathways via MS/MS .
  • In situ spectroscopy : Operando FT-IR or Raman monitors intermediate species during heating, resolving competing pathways (e.g., HBr elimination vs. ring bromination) .

Methodological Notes

  • Safety protocols : Follow GHS guidelines for brominated compounds, including emergency ventilation and HBr-neutralizing agents .
  • Data validation : Cross-reference spectral data with computational predictions and replicate experiments under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.